5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine
Description
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 5 and a (4-nitrophenoxy)methyl substituent at position 6. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is substituted with two amino groups at positions 2 and 7. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may enhance binding affinity in enzyme inhibition or receptor interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-[(4-nitrophenoxy)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3/c18-11-3-1-10(2-4-11)15-14(21-17(20)22-16(15)19)9-26-13-7-5-12(6-8-13)23(24)25/h1-8H,9H2,(H4,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPSVSKELTMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)COC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159752 | |
| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-92-4 | |
| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136265924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine (CAS Number: 136265-92-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound based on diverse sources and includes relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H14ClN5O3. The structure features a pyrimidine core substituted with a 4-chlorophenyl group and a 4-nitrophenoxy methyl group, contributing to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various microbial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds within the same chemical class possess MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties, particularly against HIV and other viral pathogens.
- Reverse Transcriptase Inhibition : Some derivatives have shown potent inhibition of reverse transcriptase with IC50 values as low as 1.96 μM, indicating significant antiviral activity .
Anticancer Potential
The anticancer properties of pyrimidine derivatives are well-documented. The compound has been studied for its ability to inhibit cancer cell proliferation.
- Thymidylate Synthase Inhibition : Similar compounds have been identified as inhibitors of thymidylate synthase, which is a critical enzyme in DNA synthesis and repair . This inhibition can lead to reduced cancer cell growth.
1. Antimicrobial Evaluation
A study conducted on various pyrimidine derivatives, including our compound of interest, revealed:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 5a | 0.22 | 0.25 | 85 |
| 7b | 0.20 | 0.22 | 90 |
This data indicates that the tested compounds significantly inhibit both bacterial growth and biofilm formation .
2. Antiviral Efficacy
In vitro studies on related compounds demonstrated:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Pyrazole derivative | 1.96 | Reverse Transcriptase |
| Thiazolidinone | 0.26 | NS5B RNA Polymerase |
These findings suggest that structural modifications can enhance antiviral activity against specific targets .
Scientific Research Applications
Anticancer Applications
Research has highlighted the potential of pyrimidine derivatives, including 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine, as anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented:
- Mechanism of Action : The compound acts as a tyrosine kinase inhibitor, which is crucial in cancer signaling pathways. Studies have shown that similar compounds can effectively reduce tumor growth in various cancer models .
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiproliferative activity against breast cancer cell lines, with IC50 values indicating potent inhibition of cell growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad Spectrum : It has shown efficacy against both bacterial and fungal pathogens. The presence of the nitrophenoxy group enhances its antimicrobial activity by facilitating better interaction with microbial targets .
Case Study:
In vitro studies indicated that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Antiviral Properties
Recent research has explored the antiviral potential of pyrimidine derivatives:
- Mechanism : The compound's structure allows it to interfere with viral replication processes. It has been noted for its effectiveness against several viral strains, including those responsible for hepatitis and influenza .
Case Study:
A study reported that compounds similar to this compound inhibited the activity of NS5B RNA polymerase in Hepatitis C virus (HCV), demonstrating an EC50 value significantly lower than many existing antiviral agents .
Central Nervous System (CNS) Applications
There is growing interest in the use of this compound for CNS-related disorders:
- Potential Uses : Pyrimidines have been linked to neuroprotective effects and are being explored for conditions like Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems .
Case Study:
Experimental results suggested that similar compounds could enhance cognitive function in animal models by increasing levels of neurotrophic factors associated with neuronal survival and growth .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting materials (pyrimidines) | Reflux in solvent | 85% |
| 2 | Chlorination agents | Room temperature | 75% |
| 3 | Nitrophenol derivatives | Stirring at elevated temperature | 80% |
This table summarizes the key steps involved in synthesizing the compound efficiently.
Comparison with Similar Compounds
Substituted Pyrimidine-2,4-diamines: Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly influenced by substituents at positions 5 and 6. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing vs. Alkyl Groups: The target compound’s 4-nitrophenoxy group contrasts with simpler alkyl chains (e.g., methyl in , ethyl in Pyrimethamine). The nitro group may improve solubility in polar environments and enhance interactions with enzymes like dihydrofolate reductase (DHFR) compared to non-polar alkyl groups . Pyrimethamine’s ethyl group contributes to its non-toxic profile and DHFR selectivity, while the nitro group’s metabolic stability remains to be validated .
Aromatic vs. The thiophene-containing analog () shows higher molecular weight (451.97 g/mol) and lipophilicity (XlogP 4.5), which may affect membrane permeability compared to the target compound .
Toxicity and Selectivity: Pyrimethamine and its methyl analog () are classified as non-toxic, whereas nitro groups (as in the target compound) are occasionally associated with mutagenic risks, requiring further toxicological evaluation .
Pharmacological Implications
- However, the nitro group’s electron-withdrawing nature could alter interactions with the enzyme’s active site .
- Kinase Inhibition : The fused pyrrolopyrimidine core in ’s compounds demonstrates activity against receptor tyrosine kinases, but the absence of a nitro group may limit their efficacy compared to the target compound .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~350–400 g/mol estimated) is comparable to other pyrimidine derivatives, suggesting favorable bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
